Bis-PEG1-NHS ester

Beschreibung

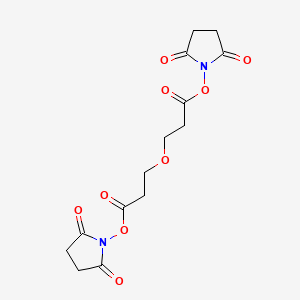

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9/c17-9-1-2-10(18)15(9)24-13(21)5-7-23-8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCYSDGIJAVHFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101163278 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65869-64-9 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Bis-PEG1-NHS Ester: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Bis-PEG1-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and surface modification. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit. This design allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The inclusion of a PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments, which can reduce aggregation and immunogenicity.[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 356.29 g/mol | [2] |

| 356.3 g/mol | [3][4] | |

| Molecular Formula | C₁₄H₁₆N₂O₉ | [2] |

| CAS Number | 65869-64-9 | |

| Appearance | Viscous pale liquid or low melting point solid | |

| Purity | ≥95% - 99.95% | |

| Solubility | - DMSO: 71 mg/mL (199.27 mM) | |

| - Water: Insoluble | ||

| - Ethanol: Insoluble | ||

| - Anhydrous, water-miscible organic solvents (e.g., DMF): Soluble | ||

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (Stock Solution) | -80°C in solvent for up to 1 year | |

| -20°C in solvent for up to 1 month |

Reactivity and Reaction Mechanism

The utility of this compound is centered on the reactivity of its terminal NHS ester groups towards primary amines (-NH₂). This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.

The primary targets for this reaction in a biological context are the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptides. While NHS esters are highly reactive with primary amines, they can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, though the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. The reaction is most efficient in the pH range of 7.2 to 8.5.

Competition with Hydrolysis

A critical factor influencing the efficiency of NHS ester conjugation is the competing hydrolysis reaction, where the ester reacts with water, leading to its inactivation. The rate of hydrolysis is highly dependent on pH and temperature.

-

At pH 7.0 and 0°C, the half-life of hydrolysis for a typical NHS ester is 4 to 5 hours.

-

This half-life decreases dramatically to 10 minutes at pH 8.6 and 4°C.

This underscores the importance of performing conjugation reactions promptly after preparing the reagent solution and carefully controlling the pH of the reaction buffer.

Caption: Competing reactions of this compound.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins using this compound. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 250 mM). Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

-

Prepare Protein Solution: Prepare a solution containing Protein A and Protein B at a suitable concentration (e.g., 0.1 mM) in the chosen conjugation buffer.

-

Initiate Crosslinking: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. Mix thoroughly but gently.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

Caption: General workflow for a bioconjugation experiment.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, primarily driven by its ability to link molecules containing primary amines.

-

Antibody-Drug Conjugates (ADCs): This reagent is frequently used as a non-cleavable linker in the development of ADCs. It covalently attaches a cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells.

-

Protein Structure Analysis: As a homobifunctional crosslinker, it can be used to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes. By crosslinking proximal lysine residues, it provides distance constraints for structural modeling.

-

Surface Modification: The NHS ester groups can react with amine-functionalized surfaces to immobilize proteins, peptides, or other biomolecules for applications in biosensors, immunoassays, and biomaterials.

-

PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility and in vivo half-life.

Caption: Conceptual diagram of this compound action.

References

A Technical Guide to the Mechanism and Application of Bis-PEG1-NHS Ester

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. It details the core mechanism of action, critical reaction parameters, competing side reactions, and standardized experimental protocols. The document is intended to serve as a foundational resource for professionals utilizing this reagent in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications.

Introduction

This compound is a non-cleavable, homobifunctional crosslinker widely used in bioconjugation.[1][2][3] Its structure consists of two N-hydroxysuccinimide (NHS) ester reactive groups connected by a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit.[1][2] This configuration allows for the covalent linking of molecules containing primary amines. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity. Its primary application lies in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), where precise and stable linkage is paramount.

Core Mechanism of Action: Amine Acylation

The fundamental mechanism of this compound involves the acylation of primary amines. This reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine group (e.g., the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

The Competing Reaction: Hydrolysis

The primary factor limiting the efficiency of NHS ester conjugation is the competing hydrolysis reaction. In an aqueous environment, water molecules can also act as nucleophiles and attack the carbonyl carbon of the ester. This reaction cleaves the ester bond, releasing NHS and converting the reactive group into an unreactive carboxylate, rendering the crosslinker incapable of reacting with the target amine. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH rises.

Key Parameters Influencing Reaction Efficiency

The success of a conjugation reaction using this compound is governed by several critical experimental parameters. Optimizing these factors is essential to maximize the yield of the desired conjugate while minimizing hydrolysis.

-

pH: The pH of the reaction buffer is the most critical variable. A pH range of 7.2 to 9.0 is generally effective, with an optimal range often cited as 8.3-8.5.

-

Below pH 7.2: Primary amines are increasingly protonated (-NH3+), which eliminates their nucleophilicity and slows or prevents the reaction.

-

Above pH 9.0: The rate of NHS ester hydrolysis accelerates dramatically, which can consume the reagent before it reacts with the target amines.

-

-

Buffer Composition: The choice of buffer is crucial. Buffers must be free of extraneous primary amines.

-

Recommended Buffers: Phosphate, borate, HEPES, and carbonate/bicarbonate buffers are compatible.

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided during the conjugation step. These reagents are, however, useful for quenching the reaction.

-

-

Reagent Concentration: Higher concentrations of the protein and crosslinker can favor the desired aminolysis reaction over hydrolysis, which is a pseudo-first-order reaction with respect to water.

-

Temperature and Time: The reaction can be performed under various conditions. A common approach is to react for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Lower temperatures can help suppress the rate of hydrolysis, which is beneficial for sensitive proteins or when longer reaction times are needed.

-

Reagent Solubility: this compound is not readily soluble in aqueous buffers. It must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. It is critical to use anhydrous solvents, as any moisture can prematurely hydrolyze the reagent.

Quantitative Data

The physical properties and hydrolytic stability of the NHS ester are key considerations for experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₂O₉ | |

| Molecular Weight | 356.29 g/mol | |

| CAS Number | 65869-64-9 | |

| Reactivity | Primary Amines | |

| Spacer Arm | PEG (1 unit) | |

| Cleavability | Non-cleavable | |

| Solubility | Soluble in DMSO, DMF |

Table 2: Hydrolytic Half-Life of NHS Esters in Aqueous Solution

| pH | Temperature | Half-Life | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | |

| 8.6 | 4°C | 10 minutes | |

| 7.0 | N/A | ~7 hours | |

| 9.0 | N/A | Minutes |

Note: Half-life values are approximate and can vary based on buffer composition and the specific structure of the NHS ester reagent.

Experimental Protocols

This section provides a generalized protocol for conjugating a protein with this compound.

Materials and Reagents

-

Protein of interest (e.g., antibody)

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.

-

Solvent: Anhydrous (dry) dimethyl sulfoxide (DMSO).

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

-

Purification System: Desalting column (e.g., size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol Steps

-

Buffer Exchange: Ensure the protein solution is free of amine-containing buffers. If necessary, exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

-

Prepare NHS Ester Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10-25 mM). Do not store the stock solution in an aqueous buffer.

-

Initiate Conjugation: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio must be determined empirically.

-

Incubate: Gently mix the reaction and incubate for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

-

Purify Conjugate: Remove excess reagent, quenched reagent, and the NHS byproduct from the protein conjugate using a desalting column or dialysis against the desired final storage buffer.

Conclusion

This compound is a powerful and versatile tool for covalently linking molecules via primary amines. Its mechanism of action is a well-characterized nucleophilic acyl substitution that forms stable amide bonds. However, the reaction is sensitive to a competing hydrolysis side reaction. By carefully controlling critical parameters—most notably pH, buffer composition, and temperature—researchers can effectively manage these competing pathways to achieve high-efficiency conjugation. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in research and drug development.

References

A Technical Guide to Bis-PEG1-NHS Ester in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications and methodologies of Bis-PEG1-NHS ester, a versatile homobifunctional crosslinking agent. Designed for professionals in research and drug development, this document provides detailed information on its chemical properties, principal uses, and comprehensive experimental protocols.

Introduction to this compound

This compound is a chemical crosslinker widely used in bioconjugation.[1] It consists of two N-hydroxysuccinimide (NHS) ester groups connected by a short polyethylene (B3416737) glycol (PEG) spacer.[2][3] The NHS esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[4][5] The inclusion of a hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and minimize the immunogenicity of the crosslinker itself.[5]

This reagent is primarily employed in two major areas of research: the study of protein-protein interactions through cross-linking mass spectrometry (XL-MS) and the development of antibody-drug conjugates (ADCs).[4][6] Its defined spacer arm length allows for the creation of covalent bonds between molecules that are in close proximity, providing valuable structural information.[5]

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate | N/A |

| Molecular Formula | C14H16N2O9 | [] |

| Molecular Weight | 356.28 g/mol | [] |

| CAS Number | 65869-64-9 | [3] |

| Reactivity | Primary amines (-NH2) | [4] |

| Storage | -20°C, desiccated | [5] |

Core Applications

Protein-Protein Interaction Studies via XL-MS

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful tool for elucidating the structure and organization of protein complexes.[8] this compound is used to covalently link interacting proteins. Following enzymatic digestion, the resulting cross-linked peptides are identified by mass spectrometry. This provides distance constraints that can be used to map protein-protein interaction interfaces and model the three-dimensional structure of protein assemblies.

The general workflow for an XL-MS experiment involves incubating the protein complex with this compound, digesting the cross-linked proteins, and analyzing the resulting peptides by LC-MS/MS.[8]

Antibody-Drug Conjugate (ADC) Development

This compound serves as a non-cleavable linker in the synthesis of ADCs.[6][9][10] ADCs are a class of targeted therapeutics where a cytotoxic agent is linked to a monoclonal antibody. The antibody directs the cytotoxic payload to cancer cells expressing a specific antigen, thereby increasing efficacy and reducing off-target toxicity.[11]

In this application, the this compound acts as a bridge. One NHS ester group reacts with a primary amine on the antibody (typically a lysine residue), and the other reacts with an amine-containing cytotoxic drug or a modified drug-payload molecule. The PEG spacer in the linker can improve the solubility and pharmacokinetic properties of the resulting ADC.[1]

Experimental Protocols

General Protocol for Protein Cross-Linking

This protocol provides a general procedure for cross-linking a protein or protein complex in solution. Optimal conditions, such as protein and crosslinker concentrations, may need to be determined empirically.[5]

Materials:

-

Protein of interest in an amine-free buffer (e.g., HEPES or PBS, pH 7.5-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare Protein Sample: Dissolve the protein in the chosen amine-free buffer at a concentration of approximately 5 µM.[12]

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 5-50 mM.[12]

-

Initiate Cross-Linking: Add the this compound stock solution to the protein solution to achieve a final 10- to 100-fold molar excess of the crosslinker over the protein.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]

-

Quench Reaction: Terminate the reaction by adding the quenching buffer to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.[12]

-

Downstream Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or enzymatic digestion for mass spectrometry.

Protocol for Extracellular Cross-Linking of Cell Surface Proteins

This compound is not cell-permeable, making it suitable for cross-linking proteins on the outer surface of cells.[5]

Materials:

-

Cell suspension (approx. 25 x 10^6 cells/mL)

-

Ice-cold PBS, pH 8.0

-

This compound stock solution (in anhydrous DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[5]

-

Initiate Cross-Linking: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[5]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive samples or to minimize internalization, the incubation can be performed at 4°C.[5]

-

Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.[5]

-

Cell Lysis and Analysis: The cells can now be lysed, and the cross-linked proteins can be analyzed by various methods, including immunoprecipitation and western blotting.

Quantitative Data

The efficiency of the cross-linking reaction is highly dependent on several factors, most notably the stability of the NHS ester, which is prone to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Half-life of NHS Ester at Various Conditions

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4-5 hours |

| 8.5 | Room Temp | ~8 minutes (480 seconds) |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temp | Minutes |

Data summarized from a technical resource on a related Bis-PEG-NHS ester.

Table 2: Recommended Reaction Parameters for Protein Cross-Linking

| Parameter | Recommended Range | Notes | Reference |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. | N/A |

| Molar Excess of Crosslinker | 10- to 50-fold | Varies depending on protein concentration and desired degree of cross-linking. | [5] |

| Protein Concentration | > 2 mg/mL | Higher concentrations can improve cross-linking efficiency. | N/A |

| Incubation Time | 30 min - 2 hours | Dependent on temperature and desired reaction completion. | [5] |

| Temperature | 4°C to Room Temp | Lower temperatures can be used to slow the reaction and for sensitive proteins. | [5] |

Conclusion

This compound is a valuable tool for researchers in molecular biology and drug development. Its ability to covalently link proteins in close proximity provides crucial insights into protein-protein interactions and the architecture of protein complexes. Furthermore, its application as a linker in the construction of ADCs highlights its utility in the development of targeted therapeutics. By understanding the chemical properties and optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize this compound to advance their scientific objectives.

References

- 1. Bis-PEG-NHS | AxisPharm [axispharm.com]

- 2. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]

- 3. This compound, 65869-64-9 | BroadPharm [broadpharm.com]

- 4. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. medchemexpress.com [medchemexpress.com]

- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound - Creative Biolabs [creative-biolabs.com]

- 11. Synthesis and Characterization of Antibody Drug Conjugates | Malvern Panalytical [malvernpanalytical.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility Characteristics of Bis-PEG1-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bis-PEG1-NHS ester, a homobifunctional crosslinker widely used in bioconjugation, antibody-drug conjugate (ADC) development, and various research applications.[1][2][3][4] Understanding the solubility and handling of this reagent is critical for achieving successful and reproducible results in labeling proteins, peptides, and other amine-containing molecules.[5]

Core Concepts: Solubility and Stability

This compound is a molecule featuring two N-hydroxysuccinimide (NHS) ester functional groups connected by a short, single polyethylene (B3416737) glycol (PEG) spacer. While the PEG spacer is intended to increase the hydrophilicity of the molecule, the PEG1 unit is generally insufficient to render the entire compound water-soluble. Its utility is primarily dictated by its high reactivity towards primary amines and its solubility in specific organic solvents.

Aqueous Solubility and Hydrolysis

This compound is considered insoluble in water and aqueous buffers. When introduced into an aqueous environment, the dominant competing reaction is the hydrolysis of the NHS ester groups. This reaction, which cleaves the ester and renders the molecule inactive for conjugation, is highly dependent on pH. The rate of hydrolysis increases significantly as the pH rises.

Organic Solvent Solubility

To achieve a working solution, this compound must first be dissolved in a dry, water-miscible (or anhydrous) organic solvent. The most commonly used solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is crucial to use high-purity, anhydrous grades of these solvents, as any moisture present will initiate hydrolysis of the NHS ester, even in the stock solution.

Quantitative Data Summary

The following tables provide quantitative data on the solubility and stability of this compound and related NHS esters.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Insoluble | Highly susceptible to rapid hydrolysis. |

| Ethanol | Insoluble | Not a recommended solvent. |

| DMSO | 71 mg/mL (199.27 mM) | Fresh, moisture-free DMSO is essential to prevent degradation of the reagent. |

| DMF | Soluble | A common alternative to DMSO for dissolving NHS esters. |

Table 2: pH-Dependent Hydrolysis Rate of NHS Esters

This table illustrates the stability of the NHS ester functional group in aqueous solutions at various pH levels. The half-life is the time required for half of the NHS esters to be hydrolyzed.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | |

| 8.0 | Room Temp. | 210 minutes | |

| 8.5 | Room Temp. | 180 minutes | |

| 8.6 | 4 | 10 minutes | |

| 9.0 | Room Temp. | 125 minutes |

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol describes a standard method for experimentally determining the solubility of a compound like this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., anhydrous DMSO)

-

Small glass vials with screw caps

-

Vortex mixer or orbital shaker

-

Analytical balance

-

Micro-pipettes

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Record the total mass of the compound and vial.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly and place it on a shaker or vortex mixer at a constant, controlled temperature.

-

Allow the mixture to equilibrate for several hours to ensure saturation is reached.

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration suitable for analysis.

-

Quantify the concentration of the dissolved this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Standard Protocol for Protein Bioconjugation

This protocol outlines the typical steps for labeling a protein with this compound, highlighting the proper handling and dissolution of the reagent.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Weigh the desired amount and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Do not store this solution.

-

Protein Preparation: Ensure the protein is in a buffer free of primary amines (like Tris or glycine), which would compete with the reaction.

-

Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the this compound stock solution. The final volume of DMSO should typically not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein and desired degree of labeling.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted, and hydrolyzed reagent, as well as the quenching agent, by using a desalting column, dialysis, or size-exclusion chromatography.

-

Storage: Store the resulting conjugate under conditions optimal for the specific protein.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical reactions and experimental processes involving this compound.

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Standard experimental workflow for bioconjugation.

References

An In-depth Technical Guide to the Bis-PEG1-NHS Ester Spacer Arm: Length, Flexibility, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. The document details its physicochemical properties, with a focus on its spacer arm length and flexibility, and provides detailed protocols for its application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a chemical crosslinker featuring a single polyethylene (B3416737) glycol (PEG) unit flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1] These NHS esters react specifically and efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[2][3] This bifunctional nature allows for the coupling of two amine-containing molecules or the intramolecular crosslinking of a single molecule. The single PEG unit imparts hydrophilicity to the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[4]

The primary application of this compound is in the field of bioconjugation, where it is used to create stable linkages between biomolecules. A significant area of its use is in the development of Antibody-Drug Conjugates (ADCs), where it can be used to attach a cytotoxic drug to a monoclonal antibody.[5][6][7]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of the this compound is crucial for its effective application.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound.

| Property | Value | References |

| Molecular Formula | C14H16N2O9 | [4] |

| Molecular Weight | 356.28 g/mol | [1] |

| Purity | Typically >95% | [4] |

| Spacer Arm Length (Estimated) | ~12.5 Å | |

| Flexibility (Persistence Length of PEG) | ~3.8 Å (0.38 nm) | |

| Solubility | Soluble in DMSO and DMF | [5] |

| Storage Conditions | -20°C, desiccated | [4] |

Note: The spacer arm length is an estimation based on the lengths of the constituent bonds. The persistence length is a measure of a polymer's stiffness; a shorter persistence length indicates greater flexibility.

Spacer Arm Length

Flexibility and Conformational Analysis

Polyethylene glycol (PEG) is well-regarded as a flexible polymer.[8] This flexibility arises from the free rotation around the C-C and C-O bonds within the ethylene (B1197577) glycol unit. The flexibility of a polymer chain can be quantified by its persistence length, which is the length over which correlations in the direction of the tangent to the chain are lost. For PEG, the persistence length is approximately 3.8 Å (0.38 nm). This short persistence length confirms that even a single PEG unit imparts significant flexibility to the spacer arm.

This inherent flexibility allows the conjugated molecules to adopt a range of spatial orientations relative to one another, which can be advantageous in applications where specific spatial arrangements are required for biological activity. However, in some contexts, excessive flexibility can be a drawback.[8] The conformational freedom of the PEG chain is also influenced by its hydration state and the surrounding environment.[9][10]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Considerations for NHS Ester Reactions

-

pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[2] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers should be used. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete for reaction with the NHS ester and should be avoided during the conjugation step.[2]

-

Solvent: this compound is often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5]

-

Moisture: NHS esters are susceptible to hydrolysis. Therefore, the reagent should be stored under desiccated conditions and allowed to come to room temperature before opening to prevent condensation.[2]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general procedure for conjugating a small molecule drug containing a primary amine to an antibody using this compound.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Amine-containing small molecule drug

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains any amine-containing buffers or stabilizers (like glycine or Tris), they must be removed. This can be achieved by dialysis against an appropriate amine-free buffer (e.g., PBS, pH 7.4) or by using a desalting column.

-

Adjust the concentration of the antibody to a suitable level, typically 1-10 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

-

-

Activation of the Small Molecule Drug (if necessary):

-

If the drug molecule does not already contain a primary amine, it may need to be modified to introduce one. This protocol assumes the drug has a suitable primary amine for conjugation.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the linker over the antibody. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Add the amine-containing small molecule drug to the reaction mixture. The molar ratio of the drug to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Continue the incubation for another 1-2 hours at room temperature or 4 hours at 4°C.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted NHS esters, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Remove unreacted linker, drug, and other byproducts from the ADC. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization of the ADC:

-

The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity. Techniques such as UV-Vis spectroscopy, mass spectrometry, and in vitro cell-based assays are commonly used.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the this compound.

Reaction Mechanism of this compound with a Primary Amine

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 65869-64-9 | BroadPharm [broadpharm.com]

- 5. selleckchem.com [selleckchem.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Novel Sensor Design Ideas through Concentration-Induced Conformational Changes in PEG Single Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformation of Polyethylene Glycol inside Confined Space: Simulation and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Bis-PEG1-NHS Ester: An In-Depth Technical Guide for Homobifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-NHS ester is a homobifunctional crosslinking agent widely utilized in bioconjugation, proteomics, and drug development. Its architecture, featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent and permanent linkage of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, experimental protocols, and key applications.

Core Principles of this compound Chemistry

This compound functions by reacting with primary amines (-NH2), predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.

The hydrophilic single PEG unit in the spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and minimize immunogenicity.

Key Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) 3,3'-oxydipropionate | |

| CAS Number | 65869-64-9 | |

| Molecular Formula | C14H16N2O9 | |

| Molecular Weight | 356.29 g/mol | |

| Spacer Arm Length | ~11.4 Å (This is a theoretical estimation for a similar length crosslinker, DSS) | |

| Reactivity | Primary amines (-NH2) | |

| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers. |

The Competing Reaction: Hydrolysis

A critical factor influencing the efficiency of NHS ester crosslinking is the competing hydrolysis reaction. In aqueous solutions, the NHS ester can react with water, leading to the cleavage of the NHS group and the formation of an unreactive carboxyl group. This inactivation of the crosslinker reduces the overall yield of the desired conjugate.

The rate of hydrolysis is significantly influenced by pH and temperature. Higher pH and elevated temperatures accelerate the rate of hydrolysis.

| pH | Temperature | Approximate Half-life of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4-5 hours | |

| 8.6 | 4°C | 10 minutes |

Due to the competing hydrolysis reaction, it is crucial to perform crosslinking reactions under optimized conditions and to use freshly prepared crosslinker solutions.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as protein concentration and the molar excess of the crosslinker, should be empirically determined for each specific application.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at pH 7.2-8.0

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 0.1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the crosslinking reaction and should be avoided.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM). Do not store the crosslinker in solution, as it is susceptible to hydrolysis.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with and inactivate any excess this compound. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry. On an SDS-PAGE gel, successfully crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked protein. The efficiency of crosslinking can be estimated by densitometric analysis of the protein bands on the gel.

Visualizing Workflows and Pathways

Reaction Mechanism of this compound

The Pivotal Role of the PEG Linker in Bis-PEG1-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functions and applications of the Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. With a focus on its integral polyethylene (B3416737) glycol (PEG) linker, this document delves into the chemical properties, experimental applications, and the significant advantages this linker imparts to bioconjugates.

Introduction to this compound: Structure and Function

This compound is a chemical crosslinker characterized by a short, single polyethylene glycol (PEG) unit flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[] This symmetrical structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[][3] The NHS esters react with primary amines (-NH2) to form stable amide bonds, making it a valuable tool in bioconjugation.[4]

The central PEG linker, though short in this particular molecule, plays a crucial role in defining the overall properties and utility of the crosslinker. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and its incorporation into bioconjugates offers numerous advantages.[5]

The Core Contribution of the PEG1 Linker

The single PEG unit in this compound provides a flexible and hydrophilic spacer between the two molecules being crosslinked.[3] This spacer is critical for several reasons:

-

Enhanced Solubility: The hydrophilic nature of the PEG linker increases the water solubility of the resulting bioconjugate.[5] This is particularly beneficial when working with hydrophobic molecules that are prone to aggregation in aqueous environments.[6]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance and preserve their biological activity.

-

Improved Biocompatibility: PEG is well-known for its ability to reduce the immunogenicity of molecules to which it is attached.[5] It can create a protective hydrophilic shield that masks the bioconjugate from the immune system.

-

Modulation of Pharmacokinetics: In the context of drug delivery, such as in antibody-drug conjugates (ADCs), the PEG linker can influence the pharmacokinetic profile of the conjugate, often leading to a longer circulation half-life.[6]

Quantitative Impact of PEG Linker Length

The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. While direct quantitative data for a PEG1 linker is not extensively available in comparative studies, trends can be observed from studies on ADCs with varying PEG chain lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| Linker | Clearance Rate (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data synthesized from studies on anti-CD30 and anti-CD19 ADCs.[7]

As the length of the PEG linker increases, the clearance rate of the ADC decreases, indicating a longer circulation time. This is attributed to the increased hydrodynamic radius and the shielding effect of the PEG chain.[6]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| Linker | Relative Cytotoxicity |

| No PEG | 1 |

| PEG4 | 4.5-fold reduction |

| PEG10 | 22-fold reduction |

Data from a study on miniaturized affibody-based drug conjugates.[7]

In some contexts, longer PEG chains can lead to a reduction in in vitro cytotoxicity. This highlights a potential trade-off between improved pharmacokinetics and immediate cell-killing potency that needs to be considered in drug design.[7]

Experimental Applications and Protocols

This compound is a versatile tool with applications in various research and development areas.

Protein-Protein Crosslinking

This technique is used to study protein-protein interactions, stabilize protein complexes for structural analysis, and understand the spatial arrangement of subunits within a protein complex.[8]

Materials:

-

Purified protein(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by desalting or dialysis against a suitable buffer.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.

Antibody-Drug Conjugate (ADC) Development

In ADCs, the linker connects the antibody to the cytotoxic payload. The properties of the linker are critical for the stability, efficacy, and safety of the ADC.[9]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer

-

Drug-linker intermediate with a primary amine

-

This compound

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0).

-

Linker-Payload Activation (if necessary): If the drug-payload does not have a reactive group for the antibody, it can be functionalized with an amine.

-

Conjugation Reaction: Add a calculated molar excess of the amine-containing drug-linker and this compound to the antibody solution. The reaction is typically performed in two steps: first reacting the antibody with one NHS ester of the Bis-PEG1-NHS, purifying, and then reacting with the amine-containing drug. Alternatively, for a one-pot reaction, carefully control the stoichiometry.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Purification: Purify the ADC from unconjugated antibody, linker, and drug using size-exclusion chromatography.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Nanoparticle Surface Modification

Functionalizing nanoparticles with PEG linkers can improve their stability in biological fluids, reduce non-specific protein binding, and enhance their circulation time.[10]

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Centrifugation or dialysis equipment for purification

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio will need to be optimized based on the nanoparticle size and surface amine density.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quenching and Purification: Quench any unreacted NHS esters by adding the quenching solution. Purify the functionalized nanoparticles by centrifugation and resuspension in a fresh buffer or by dialysis.

-

Characterization: Characterize the surface modification using techniques such as dynamic light scattering (DLS) for size, zeta potential for surface charge, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG linker.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) to illustrate key processes involving this compound.

Conclusion

The seemingly simple single PEG unit in this compound is a critical component that imparts highly desirable properties to the crosslinker and the resulting bioconjugates. Its ability to enhance solubility, improve stability, and reduce immunogenicity makes this compound a valuable tool for researchers in protein chemistry, drug development, and nanotechnology. Understanding the fundamental role of the PEG linker is essential for the rational design and successful application of bioconjugates in a wide range of scientific disciplines.

References

- 3. This compound, 65869-64-9 | BroadPharm [broadpharm.com]

- 4. Bis-PEG-NHS | AxisPharm [axispharm.com]

- 5. labinsights.nl [labinsights.nl]

- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Interplay of Size and Surface Functionality on the Cellular Uptake of Sub-10 nm Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]

An In-depth Technical Guide to Bis-PEG1-NHS Ester

Abstract: This guide provides a comprehensive technical overview of Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. It is designed for researchers, scientists, and drug development professionals. The document details the reagent's chemical properties, mechanism of action, and key applications in bioconjugation. Detailed experimental protocols are provided, along with graphical representations of reaction mechanisms and workflows to facilitate understanding and practical implementation.

Introduction to this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer molecule.[1] Specifically, it features two N-hydroxysuccinimide (NHS) ester groups connected by a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit.[2] These NHS esters are highly reactive toward primary amines (–NH2), which are abundantly found on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues.[3][4] This reactivity allows this compound to covalently link molecules containing primary amines, forming stable amide bonds.[5]

The inclusion of a PEG spacer offers significant advantages, such as increased water solubility of the reagent and the resulting conjugate molecule, which helps to reduce aggregation. Unlike traditional PEG reagents that are often a heterogeneous mixture of different chain lengths, this compound is a homogeneous compound with a precisely defined molecular weight and spacer length, enabling greater control and characterization in crosslinking applications. Its primary applications include studying protein structures, creating antibody-drug conjugates (ADCs), and immobilizing proteins onto surfaces.

Chemical Properties and Data

The physical and chemical properties of this compound are critical for its effective use in experimental design. The data below is summarized for easy reference.

| Property | Value | References |

| Synonym | Bis(succinimidyl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate | |

| Molecular Formula | C14H16N2O9 | |

| Molecular Weight | 356.29 g/mol (or 356.3) | |

| CAS Number | 65869-64-9 | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in DMSO and DMF; Insoluble in water and ethanol | |

| Reactive Groups | N-hydroxysuccinimide (NHS) Ester (x2) | |

| Target Moiety | Primary Amines (-NH2) | |

| Spacer Arm | PEG (1 unit) | |

| Storage Conditions | -20°C, under desiccant |

Mechanism of Action

The crosslinking reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly efficient in the pH range of 7.2 to 8.5. Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. Careful control of pH is therefore essential for successful conjugation.

Figure 1. Reaction of an NHS ester with a primary amine to form a stable amide bond.

Experimental Protocols

Successful use of this compound requires careful attention to reagent preparation, reaction conditions, and quenching procedures.

This protocol outlines a general procedure for crosslinking proteins in solution. The optimal concentrations and molar ratios should be empirically determined for each specific system.

A. Materials

-

Protein Sample: Purified protein(s) at a concentration of 0.1-5 mg/mL.

-

Conjugation Buffer: Amine-free buffer, pH 7.2-8.5. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.

-

This compound Stock Solution: The reagent is moisture-sensitive. Immediately before use, dissolve the required amount in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10-25 mM stock solution.

-

Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine, pH 7.5.

B. Procedure

-

Protein Preparation: Prepare the protein solution in the chosen Conjugation Buffer. Ensure the protein concentration is appropriate (e.g., 0.1 mM).

-

Crosslinker Addition: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15 minutes at room temperature.

-

Analysis: The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques. Unreacted crosslinker can be removed by dialysis or size-exclusion chromatography.

Figure 2. Experimental workflow for a typical protein crosslinking experiment.

Key Applications

This compound is a versatile tool used in various bioconjugation applications.

Homobifunctional crosslinkers like this compound are used to covalently link proteins that are in close proximity, effectively "freezing" protein-protein interactions. By crosslinking interacting partners within a complex, researchers can identify the components of the complex and gain low-resolution structural insights.

This reagent serves as a non-cleavable linker in the synthesis of ADCs. In this context, one NHS ester group reacts with a lysine residue on an antibody, while the other reacts with an amine-containing cytotoxic drug or payload. The resulting conjugate directs the payload specifically to target cells recognized by the antibody.

Figure 3. Logical structure of an Antibody-Drug Conjugate using this compound.

This compound can be used to immobilize proteins, peptides, or other amine-containing ligands onto amine-functionalized surfaces (e.g., beads, nanoparticles, or microplates). This is a foundational technique for creating affinity chromatography media, diagnostic assays, and various biosensors. The hydrophilic PEG spacer helps to extend the attached molecule away from the surface, improving its accessibility and biological activity.

References

- 1. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Bis-PEG-NHS | AxisPharm [axispharm.com]

An In-Depth Technical Guide to Amine-Reactive Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Bioconjugation

Amine-reactive crosslinkers are indispensable chemical tools for covalently linking biomolecules, forming stable conjugates for a vast array of applications in research, diagnostics, and therapeutics. This guide offers a comprehensive overview of the chemistry, types, and applications of these reagents, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate their effective use.

Bioconjugation via amine-reactive crosslinkers primarily targets the primary amines (-NH2) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues. The high abundance and surface accessibility of these amine groups on proteins make them frequent targets for covalent modification. The underlying chemical principle involves a nucleophilic attack from the amine group on an electrophilic group within the crosslinker, resulting in the formation of a stable covalent bond. This strategy is fundamental to numerous applications, including:

-

Protein-Protein Interaction Studies: To stabilize and identify interacting protein partners.

-

Antibody-Drug Conjugates (ADCs): To link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Immobilization of Biomolecules: To attach proteins, antibodies, or other molecules to surfaces for applications like biosensors and microarrays.

-

Protein Labeling and Detection: To conjugate fluorescent dyes, biotin, or other reporter molecules for visualization and quantification.

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on the reactivity of their functional groups, the nature of their spacer arms, and their overall functionality.

Reactivity Towards Amines

The most prevalent amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers, favored for their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0). A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH. To minimize this, reactions are typically performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.

-

Imidoesters: These crosslinkers react with primary amines at alkaline pH (typically pH 8-10) to form amidine bonds. A key characteristic of imidoesters is that they preserve the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein.

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group. They are often employed in studying protein-protein interactions and creating protein polymers.

-

Heterobifunctional Crosslinkers: These crosslinkers feature two different reactive groups, enabling sequential, two-step conjugation of molecules with different functional groups. This provides greater control over the conjugation process and minimizes the formation of undesirable polymers. A common example is a crosslinker with an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide (B117702) group on the other.

Cleavable vs. Non-Cleavable Spacer Arms

-

Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules, ideal for applications where the long-term integrity of the conjugate is essential.

-

Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature permits the separation of the conjugated molecules under specific conditions, which is advantageous for applications like identifying crosslinked peptides in mass spectrometry or the controlled release of drugs from ADCs within a target cell.

Quantitative Data for Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is governed by factors such as the required spacer arm length, water solubility, and cell membrane permeability. The following tables provide a summary of the properties of several common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Reactive Groups |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes | NHS ester |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No | Sulfo-NHS ester |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes | NHS ester |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes | NHS ester |

| Dimethyl adipimidate | DMA | 245.15 | 8.6 | No | Yes | Yes | Imidoester |

| Dimethyl pimelimidate | DMP | 259.17 | 9.2 | No | Yes | Yes | Imidoester |

| Dimethyl suberimidate | DMS | 273.20 | 11.0 | No | Yes | Yes | Imidoester |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Reactive Group 1 | Reactive Group 2 |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | No | Yes | NHS ester | Maleimide |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | No | Yes | No | Sulfo-NHS ester | Maleimide |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | Yes (Disulfide) | No | Yes | NHS ester | Pyridyldithio |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.19 | 10.6 | No | No | Yes | NHS ester | Iodoacetyl |

| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | 382.37 | 11.6 | No | No | Yes | NHS ester | Maleimide |

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)

This protocol is suitable for identifying protein-protein interactions.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

-

DSS crosslinker.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify crosslinked products.

Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol is a general guide for creating antibody-drug conjugates (ADCs).

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

-

SMCC crosslinker.

-

Anhydrous DMSO or DMF.

-

Thiol-containing drug.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Antibody-Crosslinker Reaction: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of SMCC to the antibody solution. c. Incubate for 1-2 hours at room temperature at pH 7.2-7.5.

-

Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent reaction (e.g., PBS, pH 6.5-7.5).

-

Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

-

Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Protein Immobilization on a Surface

This protocol describes the immobilization of a protein onto an amine-reactive surface.

Materials:

-

Amine-reactive surface (e.g., NHS-ester coated plate).

-

Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

-

Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

-

Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the surface several times with a wash buffer to remove unbound protein.

-

Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.

-

Final Washing: Wash the surface again with the wash buffer to remove the blocking agent. The surface is now ready for use in downstream applications.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This

Methodological & Application

Application Notes and Protocols for Bis-PEG1-NHS Ester in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking, coupled with downstream analytical techniques such as mass spectrometry, has emerged as a powerful tool for capturing and characterizing these interactions. Bis-PEG1-NHS ester is a homobifunctional crosslinking reagent that covalently links proteins in close proximity. Its structure features a short, hydrophilic 1-unit polyethylene (B3416737) glycol (PEG) spacer arm capped at each end with an N-hydroxysuccinimide (NHS) ester.

The NHS esters react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide, to form stable amide bonds. The PEG spacer enhances the water solubility of the reagent and the resulting crosslinked complex, which can reduce aggregation and improve handling. This application note provides detailed protocols for using this compound to study protein-protein interactions, with a focus on both in vitro and in vivo applications.

Principle of Reaction

The crosslinking reaction with this compound is a one-step process. The NHS esters at both ends of the molecule react with primary amines on interacting proteins, forming stable covalent amide bonds. This reaction effectively "freezes" the protein-protein interaction, allowing for subsequent purification and analysis. The spacer arm of this compound imposes a defined distance constraint between the linked amine groups, providing low-resolution structural information about the protein complex.

Product Information

| Property | Value |

| Full Chemical Name | Bis(succinimidyl) 3,6-dioxaoctanedioate |

| Molecular Weight | 356.29 g/mol |

| Spacer Arm Length | ~9.5 Å |

| Reactivity | Primary amines (e.g., lysine, N-terminus) |

| Cleavability | Non-cleavable |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers |

Key Applications

-

Confirmation of Protein-Protein Interactions: Covalently linking interacting proteins provides strong evidence of their association.

-

Identification of Novel Interaction Partners: Crosslinking can capture transient or weak interactions that are difficult to detect by other methods.

-

Structural Elucidation of Protein Complexes: The defined spacer arm length provides distance constraints for computational modeling of protein complexes.

-

Stabilization of Protein Complexes for Further Analysis: Crosslinking can stabilize fragile complexes for purification and subsequent analysis by techniques like cryo-electron microscopy (cryo-EM).

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes the crosslinking of two purified proteins, Protein A and Protein B, in a controlled environment.

Materials:

-

This compound

-

Purified Protein A and Protein B

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or HEPES buffer)

-

Anhydrous Dimethyl Sulfoxide (DMSO)